An In-depth Technical Guide to the Chemical Properties of Ethyl Violet Dye
An In-depth Technical Guide to the Chemical Properties of Ethyl Violet Dye
Ethyl Violet, a synthetic triarylmethane dye, serves as a versatile compound in various scientific and industrial applications.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications, tailored for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
Ethyl Violet, also known as Basic Violet 4 or C.I. 42600, is recognized for its vibrant color and utility as a biological stain and pH indicator.[1][2] Its fundamental properties are summarized below.
Data Presentation: Summary of Ethyl Violet Properties
| Property | Value | References |
| Chemical Formula | C₃₁H₄₂N₃Cl | [1][3] |
| Molecular Weight | 492.15 g/mol | |
| CAS Number | 2390-59-2 | |
| Appearance | Greenish or dark violet crystalline powder | |
| Melting Point | >250°C | |
| Absorption Maximum (λmax) | 596 nm in water | |
| pH Indicator Range | 0.0 - 3.5 | |
| Color Transition (pH) | Yellow (acidic) to Blue (basic) |
Solubility Profile
Ethyl Violet exhibits varied solubility in different solvents, a critical factor for its application in diverse experimental settings. It is slightly soluble in cold water, with solubility increasing in hot water where it appears violet-blue. The dye is readily soluble in ethanol, forming a violet solution. Quantitative data indicates its solubility in water to be approximately 10 mg/mL.
Applications and Experimental Protocols
Ethyl Violet's distinct chemical properties lend it to several key applications, including its use as a pH indicator and a biological stain.
1. pH Indicator
Ethyl Violet functions as a pH indicator over a range of 0.0 to 3.5. In acidic solutions (pH below 0.0), it imparts a yellow color, which transitions to blue in more basic conditions (pH above 3.5). This property is valuable for monitoring acidity levels in various chemical and biological solutions.
Experimental Protocol: Preparation of Ethyl Violet Indicator Solution
A standard protocol for preparing an Ethyl Violet indicator solution involves creating a 0.1% solution in a mixture of methanol and water.
-
Materials:
-
Ethyl Violet powder
-
Methanol (MeOH)
-
Deionized or distilled water
-
-
Procedure:
-
Weigh 0.1 g of Ethyl Violet powder.
-
Dissolve the powder in 50 ml of methanol.
-
Add 50 ml of deionized water to the methanol solution.
-
Mix thoroughly until the dye is completely dissolved.
-
Store the solution in a tightly sealed container at room temperature, protected from light.
-
Logical Relationship: pH-Dependent Color Change
The color change of Ethyl Violet is a direct consequence of alterations in its molecular structure in response to changes in hydrogen ion concentration. In highly acidic environments, the molecule becomes protonated, leading to a shift in its electron configuration and thus a change in the absorbed and reflected light, resulting in a yellow appearance. As the pH increases, deprotonation occurs, restoring the conjugated system responsible for the characteristic violet-blue color.
2. Biological Staining
Ethyl Violet is utilized in histology and cytology as a stain to visualize cellular components under a microscope. It has been employed for staining pancreatic tissue, elastin, and for the detection of Gram-negative bacteria. Although less common than its homolog, Crystal Violet, it is effective in certain specialized staining protocols, such as in iron resorcin fuchsin solutions for demonstrating elastic fibers.
Experimental Protocol: General Staining Procedure (Adapted from Crystal Violet Protocols)
While specific protocols for Ethyl Violet are less common, a general procedure adapted from Crystal Violet staining methods can be applied for cell culture staining.
-
Materials:
-
Adherent cells cultured in multi-well plates
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.1% Ethyl Violet staining solution
-
Deionized water
-
-
Procedure:
-
Cell Preparation: Culture adherent cells to the desired confluency in a multi-well plate.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add the fixative solution to each well and incubate for 10-20 minutes at room temperature.
-
Washing: Remove the fixative and wash the wells twice with deionized water.
-
Staining: Add the 0.1% Ethyl Violet solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-30 minutes at room temperature.
-
Final Washing: Remove the staining solution and wash the wells thoroughly with deionized water until the excess stain is removed.
-
Visualization: The stained cells can be observed under a microscope.
-
Experimental Workflow: Staining of Adherent Cells
The following diagram illustrates the workflow for a typical cell staining experiment using Ethyl Violet.
Safety and Handling
Ethyl Violet is considered poisonous in high concentrations. It is important to handle the powder in a well-ventilated area and avoid dust formation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed. Store the dye in a dry, cool, and well-ventilated place, typically at room temperature.
